molecular formula C12H7F6NO6S2 B2952361 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate CAS No. 2287301-29-3

4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate

Cat. No.: B2952361
CAS No.: 2287301-29-3
M. Wt: 439.3
InChI Key: OIDKOTLALUXGBR-UHFFFAOYSA-N
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Description

4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate is a complex organic compound with the molecular formula C12H7F6NO6S2 This compound is characterized by the presence of two trifluoromethanesulfonate groups attached to a quinoline ring, which is further substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Trifluoromethanesulfonylation: The final step involves the introduction of trifluoromethanesulfonate groups. This can be achieved by reacting the quinoline derivative with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine substituent.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a precursor for the synthesis of potential therapeutic agents, particularly in the field of anti-cancer and anti-microbial research.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate involves its interaction with molecular targets through its quinoline core and trifluoromethanesulfonate groups. These interactions can modulate various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylquinoline-2,7-diyl bis(trifluoromethanesulfonate)
  • 4-Methyl-7-(methanesulfonyloxy)quinolin-2-ylmethanesulfonate
  • 4-Methyl-7-(tosyloxy)quinolin-2-yltosylate

Uniqueness

Compared to similar compounds, 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate is unique due to the presence of two trifluoromethanesulfonate groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it particularly valuable in synthetic chemistry and material science.

Properties

IUPAC Name

[4-methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO6S2/c1-6-4-10(25-27(22,23)12(16,17)18)19-9-5-7(2-3-8(6)9)24-26(20,21)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKOTLALUXGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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